Diethanolamine borate
Description
Contextualization within Boron-Containing Chemical Compounds and Borate (B1201080) Esters
Diethanolamine (B148213) borate belongs to the broad class of boron-containing compounds, which are molecules incorporating at least one boron atom. More specifically, it is classified as a borate ester. Borate esters are formed through the condensation reaction between boric acid or its anhydride (B1165640) and an alcohol. vt.eduwiley-vch.de In the case of diethanolamine borate, the alcohol is diethanolamine, an organic compound that is both a secondary amine and a diol (containing two alcohol functional groups). smolecule.com
The structure is characterized by a central boron atom bonded to the diethanolamine molecule via ester linkages. smolecule.com This reaction typically involves heating stoichiometric amounts of boric acid and diethanolamine to temperatures between 120°C and 230°C, which facilitates a condensation reaction where water is eliminated. smolecule.comgoogle.com The resulting compound often features a tetracoordinated boron atom, which contributes to its stability. nih.govgoogle.com This internal coordination, sometimes forming a B-N dative bond, makes these esters more stable than simple borate esters, which are often susceptible to hydrolysis. mdpi.comchemrevlett.com
Historical Development of Research on this compound Systems
The study and application of amine-based borate esters have a history rooted in industrial chemistry. Ethanolamines began to gain commercial importance after 1945 with the large-scale production of ethylene (B1197577) oxide. nih.gov Research into the reactions of boric acid with alkanolamines, like diethanolamine, led to the development of various borate esters.
A notable early application for the boric esters of diethanolamine was patented in 1972, highlighting their efficacy as water-soluble rust inhibitors for ferrous metals. google.com The patent described the synthesis of a mixture of diethanolamine boric esters by heating diethanolamine and boric acid, resulting in a condensation reaction. google.com This research established that the resulting esters provided a superior rust-inhibiting action compared to a simple this compound salt, likely due to the specific molecular structure of the esters formed. google.com This foundational work paved the way for its use in applications such as metalworking fluids, coolants, and anti-freeze solutions. smolecule.comgoogle.com
Contemporary Significance and Emerging Research Frontiers for this compound
In recent years, research on this compound and its derivatives has expanded into several advanced fields, driven by its versatile chemical properties.
Organic Synthesis: Diethanolamine boronic esters are recognized for their stability and utility in modern organic synthesis. Research published in 2020 by AstraZeneca highlighted a simplified and scalable process for synthesizing and isolating diethanolamine (DEA) boronic esters. acs.orgresearchgate.net This process is robust and allows for the large-scale production of these esters, which serve as crucial intermediates. acs.orgresearchgate.net They are particularly valuable in facilitating palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds. nih.govborates.today The use of diethanolamine to form stable boronate ester adducts allows for easier handling and purification compared to the corresponding free boronic acids. vt.edunih.gov
Tribology and Lubrication: The field of tribology has seen significant interest in borate esters as lubricant additives due to their excellent anti-wear and friction-reducing properties, offering a green alternative to traditional sulfur- and phosphorus-containing additives. researchgate.netnih.gov Recent studies have focused on fatty acid diethanolamide borate esters. A 2024 study investigated derivatives with varying carbon chain lengths, finding that a longer chain ester exhibited superior tribological performance in poly-alpha-olefin (PAO) base oil. researchgate.netresearchgate.net This is attributed to its ability to form a thick, viscoelastic adsorption film on metal surfaces, which undergoes tribochemical reactions to generate lubricating layers containing compounds like boric oxide (B₂O₃) and boron nitride (BN). researchgate.net
Ionic Liquids: Research has also explored the properties of this compound in aqueous solutions, identifying its potential as an ionic liquid. jst.go.jpacs.org Ionic liquids are salts that are liquid at low temperatures and have applications as solvents and electrolytes. mdpi.com A 2023 study analyzed the physicochemical properties of aqueous solutions of this compound (DEAB), establishing correlations between its concentration and properties like electrical conductivity and pH. acs.org The findings suggest that DEAB solutions exhibit unipolar electrical conductivity, which is a valuable property for various electrochemical applications. acs.org
Data Tables
Table 1: Chemical Properties of this compound
This table summarizes the key chemical identifiers and properties of this compound.
| Property | Value | Source |
| Chemical Name | This compound | smolecule.com |
| Synonyms | Orthoboric acid diethanolamine salt; Bis(2-hydroxyethyl)ammonium dihydrogen orthoborate | cymitquimica.com |
| CAS Number | 67952-33-4 | smolecule.com |
| Molecular Formula | C₄H₁₄BNO₅ | smolecule.com |
| Molecular Weight | 166.97 g/mol | smolecule.com |
| IUPAC Name | boric acid;2-(2-hydroxyethylamino)ethanol | smolecule.com |
Table 2: Summary of Recent Research Findings on this compound Systems
This table outlines key findings from contemporary research articles, highlighting the evolving applications of the compound.
| Research Area | Key Findings | Year | Source |
| Organic Synthesis | Developed a simple, scalable, and robust process for the synthesis and isolation of diethanolamine (DEA) boronic esters, facilitating their use in large-scale manufacturing. | 2020 | acs.orgresearchgate.net |
| Tribology | Fatty acid diethanolamide borate esters with long carbon chains show excellent friction-reducing and anti-wear properties in base oils by forming protective tribofilms containing B₂O₃ and BN. | 2024 | researchgate.netresearchgate.net |
| Ionic Liquids | Aqueous solutions of this compound (DEAB) behave as an ionic liquid with unipolar electrical conductivity, with charge transfer dominated by anions. | 2023 | acs.org |
| Material Science | Modification of cellulosic materials with diethanolamine-boric acid compounds forms hydrolytically stable esters on the substrate surface, improving material properties. | 2023 | mdpi.com |
Structure
2D Structure
Properties
CAS No. |
90268-17-0 |
|---|---|
Molecular Formula |
C4H14BNO5 |
Molecular Weight |
166.97 g/mol |
IUPAC Name |
boric acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.BH3O3/c6-3-1-5-2-4-7;2-1(3)4/h5-7H,1-4H2;2-4H |
InChI Key |
HRXOXDAKKRLSMI-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)O.C(CO)NCCO |
physical_description |
Liquid |
Related CAS |
93859-15-5 93924-91-5 |
Origin of Product |
United States |
Synthetic Methodologies and Process Development for Diethanolamine Borate
Direct Condensation Reactions for Diethanolamine (B148213) Borate (B1201080) Synthesis
The most common and straightforward method for synthesizing diethanolamine borate is through direct condensation reactions. smolecule.com This approach involves the direct reaction of diethanolamine with boric acid.
Thermal Condensation of Diethanolamine with Boric Acid
The primary method for synthesizing this compound involves the thermal condensation of diethanolamine with boric acid. smolecule.com This reaction is typically performed by heating stoichiometric amounts of the two reactants. The process leads to the formation of boric esters of diethanolamine through a condensation reaction where water is eliminated. smolecule.comgoogle.com The reaction is generally carried out at elevated temperatures, ranging from 120°C to 230°C. smolecule.comgoogle.com This temperature range ensures a rapid condensation reaction. google.com It is important not to exceed 230°C to prevent the carbonization of the resulting esters. google.com The product of this reaction is a hygroscopic, transparent solid that is soluble in polar solvents like water and alcohols but insoluble in nonpolar solvents. smolecule.com
A typical laboratory procedure involves gradually heating 105 parts by weight of diethanolamine with 62 parts by weight of boric acid to 230°C. google.com During this process, approximately 38 parts by weight of water are released as steam, which may carry a small amount of diethanolamine. google.com
Stoichiometric and Temperature Optimization in this compound Formation
The stoichiometry of the reactants is a key factor in the synthesis of this compound. While stoichiometric proportions are generally used, employing a slight excess of diethanolamine can be advantageous. google.com This excess helps to compensate for minor losses of diethanolamine that may occur due to entrainment with the water vapor released during the condensation process. google.com The reaction yield is nearly theoretical with respect to the initial amount of boric acid used. google.com
Temperature control is also critical for the successful synthesis of this compound. The reaction proceeds efficiently at temperatures above 120°C. google.com A preferred temperature range for a rapid reaction is between 120°C and 230°C. google.com In some cases, for the preparation of related condensation products involving monoethanolamines, the reaction can be carried out at lower temperatures, between 70°C and 130°C, with an optimal range of 80°C to 100°C. google.com
| Parameter | Recommended Range/Ratio | Rationale |
| Temperature | 120°C - 230°C | Ensures rapid condensation while avoiding carbonization of the product. google.com |
| Stoichiometry | Near-equimolar or slight excess of diethanolamine | Compensates for potential loss of diethanolamine with water vapor. google.com |
Multi-Step Synthetic Routes to this compound Derivatives
More complex derivatives of this compound can be synthesized through multi-step routes. These methods offer greater control over the final structure and functionality of the molecule.
Formation of Intermediate Boron-Amine Adducts
A key strategy in multi-step synthesis involves the initial formation of an intermediate boron-amine adduct. smolecule.com These adducts, often referred to as dioxazaborocanes, are formed by the condensation of diethanolamine derivatives with boronic compounds. researchgate.net The formation of these adducts is often rapid, with a white precipitate forming within minutes when diethanolamine is added to a solution of a boronic ester in a solvent like ether. nih.gov The introduction of a dative B-N bond in these adducts enhances their stability compared to the corresponding boranes and boronate esters. acs.org
Subsequent Functionalization and Derivatization Strategies
Once the intermediate diethanolamine boronate is formed, it can be further functionalized. A common approach involves the deprotection of a protecting group, such as a pinacolyl group from a boronate ester, via transesterification with diethanolamine. mdpi.comacs.org This forms a stable diethanolamine boronate adduct which can then be hydrolyzed under mild acidic conditions to yield the desired boronic acid derivative. mdpi.com This two-step deprotection protocol is advantageous due to its tolerance of various functional groups, short reaction times, and the ease of isolating the product. acs.orgvt.edu
For instance, arylboronic acids functionalized with groups like formyl, bromomethyl, carboxyl, or amino groups can be attached to a solid-phase resin via a diethanolamine anchor. researchgate.net These resin-bound derivatives can then be transformed into a variety of other functional groups, such as amines, amides, and ureas, in good to excellent yields. researchgate.net
Transesterification Processes for Diethanolamine Boronic Esters
Transesterification is a widely used and versatile method for the synthesis of diethanolamine boronic esters. acs.orgsci-hub.se This process is particularly valuable for the deprotection of other boronate esters, such as pinacolyl boronate esters. nih.govmdpi.com
The process involves reacting a boronic acid or another boronic ester with diethanolamine. acs.orgsci-hub.se This method is scalable and robust, allowing for the large-scale production of diethanolamine boronic esters. sci-hub.seresearchgate.net For example, a two-step procedure for the deprotection of alkylpinacolyl boronate esters involves an initial transesterification with diethanolamine to form a boron-diethanolamine adduct, which is then hydrolyzed to the boronic acid. nih.gov This method is efficient, with the transesterification step often completing in about 30 minutes. nih.govvt.edu The resulting diethanolamine boronate often precipitates from the reaction mixture as a white solid, which can be easily isolated by filtration. nih.gov
Esterification and Transesterification with Diethanolamine from Various Boron Precursors
The formation of diethanolamine boronic esters is commonly achieved through esterification or transesterification reactions involving diethanolamine and a suitable boron precursor. acs.orgfigshare.comacs.org The most direct method involves the reaction of diethanolamine with boric acid, often at elevated temperatures, to form boric esters of diethanolamine through condensation. smolecule.comgoogle.com
A widely employed strategy is the transesterification of existing boronic esters, such as pinacol (B44631) boronic esters, with diethanolamine. rsc.orgacs.org This process is advantageous as it allows for the conversion of various boronic esters into their more stable diethanolamine counterparts. acs.orgfigshare.comacs.org The reaction typically proceeds by mixing the boronic ester with diethanolamine in a suitable solvent like ether. acs.org The formation of the this compound often results in a precipitate, facilitating easy isolation by filtration. acs.org This method is valued for its tolerance of various functional groups, short reaction times, and straightforward product isolation. acs.org
The general scheme for the synthesis of diethanolamine-protected boronic esters from pinacolyl boronic esters can be summarized as follows: A solution of the pinacolyl boronic ester is treated with diethanolamine, leading to the formation of a white precipitate of the desired diethanolamine boronate, which is then filtered and dried. acs.org
Development of Scalable and Robust Synthetic Protocols for Diethanolamine Boronic Esters
The unique physical properties of diethanolamine (DEA) boronic esters have enabled the development of simple, robust, and scalable synthetic processes. acs.orgfigshare.comacs.orgsci-hub.se These protocols often utilize environmentally sustainable solvents and can be integrated with the initial synthesis of the boronic acid or ester, a method known as telescoping. acs.orgfigshare.comacs.orgsci-hub.se This approach provides wide access to a variety of diethanolamine boronic esters. acs.orgfigshare.comacs.orgsci-hub.se
Research has demonstrated the successful kilogram-scale manufacture of several DEA boronic esters, highlighting the industrial applicability of these synthetic methods. acs.orgsci-hub.seresearchgate.net The low solubility of DEA boronic esters in many common organic solvents is a key factor that drives their crystallization from the reaction mixture, simplifying purification and isolation. acs.org
For instance, a standard process might involve the reaction of a boronic acid or an acyclic boronic ester with diethanolamine. acs.org The inherent low solubility of the resulting DEA boronic ester in the reaction medium, coupled with the favorable equilibrium of the esterification, leads to supersaturation and subsequent crystallization of the product. acs.org
Synthesis of N-Containing Borate Esters with Specific Cyclic Architectures
The synthesis of borate esters containing nitrogen atoms allows for the creation of specific cyclic structures with unique properties. The intramolecular coordination of nitrogen to the electron-deficient boron atom can significantly enhance the stability of the resulting compound. rsc.org
Design and Preparation of this compound with Double Five-Membered Ring Structures
A notable example of a specific cyclic architecture is the N-containing borate ester with a double five-membered ring structure. rsc.orgx-mol.com These compounds can be synthesized from boric acid, diethanolamine, and other starting materials like alkylphenol polyoxyethylene ether. rsc.orgrsc.org The formation of the double five-membered ring structure is driven by the coordination of the nitrogen atom within the diethanolamine ligand to the boron center, which imparts considerable stability to the molecule. rsc.org This intramolecular coordination has been shown to improve the hydrolytic stability of the borate ester. rsc.org
Preparation of this compound N-Borane Adducts
The reaction of diethanolamine with borane (B79455) reagents can lead to the formation of N-borane adducts. The synthesis of these adducts often involves reacting three equivalents of the aminoalcohol with four equivalents of a borane source, such as BH3–THF, at low temperatures. researchgate.net
Structural Elucidation and Coordination Chemistry of Diethanolamine Borate Systems
Intramolecular Boron-Nitrogen Coordination in Diethanolamine (B148213) Borates.researchgate.netwiley-vch.desci-hub.sebeilstein-journals.orgacs.org
The reaction between diethanolamine and boronic acids or their esters leads to the formation of stable adducts characterized by a significant intramolecular dative bond between the nitrogen and boron atoms. wiley-vch.de This transannular B-N bridge is a defining feature of diethanolamine borate (B1201080) systems. wiley-vch.de The formation of this coordinative bond is a result of the interaction between the Lewis acidic tricoordinated boron and the basic nitrogen atom of the diethanolamine moiety. researchgate.net This interaction is crucial for the stability of the resulting heterocyclic structures, with the nitrogen atom providing a stereogenic center to the molecule's configuration. researchgate.net The stability of these nitrogen-boron coordinated heterocycles is influenced not only by the basicity of the nitrogen atom but also by the rigidity of the structure. researchgate.net
Characterization of Tetrahedral Boron Geometry and B-N Dative Bonding.wiley-vch.debeilstein-journals.orgacs.org
The formation of the intramolecular dative bond between nitrogen and boron induces a distinct structural transformation at the boron center, shifting its geometry from trigonal planar to tetrahedral. researchgate.netresearchgate.net This change is a hallmark of such coordination complexes. The strength and length of this B-N dative bond can vary, influencing the degree of tetrahedral character. For instance, the X-ray crystallographic structure of the diethanolamine adduct of phenylboronic acid confirmed a B-N dative bond length of 1.67 Å. wiley-vch.de In other systems, such as a Wulff-type styrene (B11656) monomer with a pinacol (B44631) group, the dative boron-nitrogen bond length was found to be 1.735 Å. acs.org
A parameter known as the tetrahedral character (THC) is used to quantify the distortion of the boron atom's geometry along the reaction path from a trigonal planar to a tetrahedral arrangement. sci-hub.se A weak interaction results in a tetrahedral character close to 0%, whereas a strong donor-acceptor interaction yields a value approaching 100%. sci-hub.se For example, the aforementioned Wulff-type monomer exhibited a strained geometry at the boron center with a tetrahedral character of 58.3%. acs.org The transition from a trigonal planar to a tetrahedral geometry results in a lengthening of the other bonds to the boron atom. libretexts.org
Cyclic Structure Formation and Heterocyclic Ring Systems.sci-hub.sebeilstein-journals.orgresearchgate.netdntb.gov.ua
The reaction of diethanolamine with boron compounds is a powerful method for generating complex cyclic and heterocyclic architectures. These structures are of significant interest in various fields of chemistry.
Formation of N-B-O Heterocycles in Diethanolamine Borate Derivatives.researchgate.net
The condensation of diethanolamine with boronic acids or their esters results in the formation of bicyclic N-B-O heterocyclic systems. wiley-vch.de These compounds are classified as dioxazaborocanes. researchgate.net The formation of these heterocycles is a robust process, and the resulting diethanolamine boronates are often crystalline, bench-stable solids. researchgate.net Borane (B79455) coordination can also be employed as a strategic tool to trap unstable tautomers of other compounds, such as in the equilibrium between diethanolamine phenylphosphorane and its corresponding phosphane, where the low-concentration phosphane can be trapped by borane coordination. researchgate.net The IUPAC nomenclature for mixed nitrogen-oxygen heterocycles like these uses the prefix "oxaza". wiley-vch.de
Elucidation of Triptych Boratrane Architectures.researchgate.net
While diethanolamine forms bicyclic systems, the related compound triethanolamine (B1662121) reacts with boric acid to produce a more complex, cage-like "triptych" structure known as a boratrane. researchgate.netnih.gov This molecule, formally named 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane, possesses a tricyclic architecture where the nitrogen's lone pair of electrons is directed inward, forming a dative bond with the boron atom at the opposite vertex of the cage. researchgate.netnih.gov The slow reaction rate of triethanolamine borate with acids and methyl iodide, compared to triethanolamine itself, provides chemical evidence for this internal coordination, as the nitrogen's lone pair is not freely available. researchgate.net These boratrane structures represent a distinct and more sterically encumbered class compared to the dioxazaborocane systems derived from diethanolamine. dntb.gov.uaresearchgate.net
X-ray Crystallographic Analysis of this compound Adducts.wiley-vch.debeilstein-journals.orgresearchgate.netrsc.org
X-ray crystallography has been an indispensable tool for the definitive structural characterization of this compound adducts, providing unequivocal evidence for the intramolecular B-N coordination and the resulting molecular geometry. wiley-vch.deresearchgate.net Crystallographic studies confirm the transannular B-N bridge and allow for precise measurement of bond lengths and angles. wiley-vch.de For example, analysis of a 2-diethanolaminoboronyl substituted 1,3-diene provided its detailed molecular structure. beilstein-journals.org
Furthermore, crystal structure analysis can reveal other significant interactions, such as strong intermolecular N−H···O hydrogen bonding, which contributes to a high degree of crystallinity in the solid state. researchgate.net The data gathered from these analyses are crucial for understanding the structure-property relationships in these compounds.
Below is a table summarizing key data from X-ray crystallographic studies on various this compound adducts and related compounds.
| Compound/Adduct | B-N Bond Length (Å) | Key Structural Features | Reference |
| Phenylboronic acid diethanolamine adduct | 1.67 | Confirmed transannular B-N dative bond; Tetrahedral boron geometry. | wiley-vch.de |
| 2-Diethanolaminoboronyl substituted 1,3-diene | Not specified | Characterized molecular structure. | beilstein-journals.org |
| Wulff-type styrene monomer with this compound | 1.735 | Strained geometry with a tetrahedral character of 58.3%. | acs.org |
| A specific diethanolamine boronate (11 in source) | Not specified | Strong intermolecular N−H···O hydrogen bonding observed, contributing to crystallinity. | researchgate.net |
Solution-State Structural Conformations of this compound in Aqueous Media
The structural nature of this compound in aqueous solutions is complex, characterized by a dynamic equilibrium involving multiple species. The interaction between boric acid and diethanolamine in water does not yield a single, static compound but rather a system of coordinated complexes, the nature and concentration of which are dependent on factors such as pH and reactant concentration. The elucidation of these solution-state structures relies heavily on advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
In an aqueous environment, boric acid itself exists in a pH-dependent equilibrium with the tetrahydroxyborate anion, B(OH)₄⁻, and various polyborate anions. researchgate.netacs.org Boric acid is a weak Lewis acid that accepts a hydroxide (B78521) ion to form the tetrahedral borate anion, a process that becomes significant at higher pH values. fukuoka-edu.ac.jp The addition of polyols or amino alcohols like diethanolamine to the aqueous solution leads to the formation of more stable chelate complexes. fukuoka-edu.ac.jp
When diethanolamine is introduced into an aqueous boric acid solution, a reaction ensues to form borate ester complexes. A key structural feature of these complexes is the formation of a dative, intramolecular coordination bond between the nitrogen atom of the diethanolamine ligand and the boron atom (N→B). wiley-vch.deresearchgate.net This transannular interaction is a defining characteristic of the coordination chemistry of alkanolamine borates.
Spectroscopic studies, primarily using ¹¹B and ¹H NMR, have been instrumental in identifying the specific structures present in solution. Research on the reaction between boric acid and diethanolamine in an equimolar ratio in an alkaline aqueous environment has revealed the formation of multiple products. researchgate.net One study identified the resulting product mixture as comprising a boron-containing ether with a three-coordinated boron atom (a borate ester) and a four-coordinated boron-nitrogen compound, specifically diethanolamine(N→B)-trihydroxyborate. researchgate.net The mass ratio of these two species was found to be approximately 3:1, respectively. researchgate.net This indicates that in aqueous media, an equilibrium exists between different structural conformations.
The formation of a tetrahedral structure around the boron atom is strongly implied by ¹¹B NMR data. In related systems, such as for triethanolamine borate in aqueous solution, distinct ¹¹B NMR signals corresponding to different tetrahedral boron complexes have been observed. researchgate.net These complexes were found to be stable over a wide pH range of 6.7 to 10.9. researchgate.net For this compound, the presence of four-coordinated boron is confirmed by the formation of diethanolamine(N→B)-trihydroxyborate. researchgate.net The physical and chemical properties of aqueous this compound (DEAB) solutions, such as their ionic conductivity and pH behavior, are directly linked to the dissociation and structure of these complex components in water. springerprofessional.de
Detailed NMR studies provide specific chemical shifts that characterize the protons of the diethanolamine moiety within the borate complex.
Interactive Data Table: ¹H NMR Chemical Shifts for this compound Reaction Products
The following table presents ¹H NMR spectral data for the dried interaction products of boric acid and diethanolamine, identifying the resonance of different proton groups. The data was recorded in dimethyl sulfoxide (B87167) (DMSO). researchgate.net
| Proton Group | Chemical Shift (ppm) |
| Solvent (DMSO) | 2.5 |
| Amino Groups (-NH-) | 2.6 |
| Methylene (B1212753) Groups (-CH₂-) | 3.4 and 3.6 |
| Acid Hydroxyls (-OH) | 4.0 |
Note: The absence of a signal around 3.0 ppm, which is characteristic of ammonium (B1175870) group protons, supports the formation of the N→B coordinated structure rather than a simple acid-base salt. researchgate.net
Further evidence for the structures in solution comes from ¹¹B NMR spectroscopy, which is highly sensitive to the coordination environment of the boron atom. While trigonal boric acid shows a sharp peak, the formation of tetrahedral borate complexes, such as those with diethanolamine, results in distinct signals at different chemical shifts. lube-media.com The equilibrium between boric acid and the various this compound complexes can be monitored using this technique. lube-media.com In the related monoethanolamine borate system, hydrolysis in aqueous environments regenerates boric acid and the amine, with stability being highest in alkaline conditions (pH 8.5–10) where polyborate anions are also formed. This highlights the dynamic and pH-sensitive nature of the equilibria in these aqueous systems.
Advanced Spectroscopic and Analytical Characterization Techniques for Diethanolamine Borate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Diethanolamine (B148213) Borate (B1201080) Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of diethanolamine borate compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the organic framework of this compound. In the ¹H NMR spectra of the reaction products of boric acid and diethanolamine, signals corresponding to different proton environments are observed. For instance, in a dimethyl sulfoxide (B87167) (DMSO) solvent, characteristic signals include the solvent peak at 2.5 ppm, amino group protons at 2.6 ppm, and methylene (B1212753) group protons at 3.4 and 3.6 ppm. The absence of a shift around 3.0 ppm, which is characteristic of ammonium (B1175870) group protons, can confirm the formation of the desired N-B coordination structure rather than a simple salt. researchgate.net
¹³C NMR complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the unambiguous assignment of each carbon atom in the diethanolamine backbone. The interpretation of both ¹H and ¹³C NMR spectra is crucial for verifying the successful synthesis and structural integrity of this compound esters. libretexts.orgtsijournals.com
A study on the reaction of ethanolamines with boric acid noted that the ¹H-NMR spectra showed no discernible difference between coordinated and free ligands, suggesting a rapid exchange process between the three ligand molecules. researchgate.net This dynamic behavior is an important aspect of the solution-state chemistry of these compounds.
Table 1: Representative ¹H NMR Chemical Shifts for this compound Reaction Products
| Functional Group | Chemical Shift (ppm) | Solvent |
|---|---|---|
| Solvent (DMSO) | 2.5 | DMSO-d6 |
| Amino (N-H) | 2.6 | DMSO-d6 |
| Methylene (CH₂) | 3.4, 3.6 | DMSO-d6 |
Data sourced from a study on the interaction products of boric acid and diethanolamine. researchgate.net
¹¹B NMR spectroscopy is particularly powerful for probing the immediate environment of the boron atom, providing direct information about its coordination number and the nature of its substituents. The chemical shift in ¹¹B NMR is highly sensitive to the hybridization of the boron atom. nih.gov
Generally, three-coordinate (trigonal planar) boron atoms resonate at a lower field (higher ppm values) compared to four-coordinate (tetrahedral) boron atoms, which show an upfield shift. sdsu.edu For instance, in the reaction between boric acid and diethanolamine, ¹¹B NMR can distinguish between a three-coordinated boron-containing ether and a four-coordinated boron-nitrogen compound. researchgate.net The latter, often a diethanolamine(N→B)-trihydroxyborate, is characterized by a tetracoordinated boron atom. researchgate.net
The chemical shifts for tetracoordinated boron atoms in similar systems have been reported in the range of +5 to +7 ppm and +13.5 to +6.2 ppm, indicating strong N-B coordination. researchgate.net In contrast, borate groups in other environments might show signals around +18 ppm. researchgate.net The precise chemical shift provides insight into the electronic environment around the boron nucleus, which is influenced by the nature of the atoms bonded to it. stanford.edu
Table 2: Typical ¹¹B NMR Chemical Shift Ranges for Boron Species
| Boron Species | Coordination Number | Typical Chemical Shift Range (ppm) |
|---|---|---|
| Tricoordinate Boranes | 3 | Varies, often downfield |
| Tetracoordinated Borates | 4 | +5 to +18 |
| Borohydrides | 4 | -45 to -26 |
General ranges compiled from various sources. researchgate.netsdsu.edustanford.edu
Vibrational Spectroscopy: Infrared (IR) and Fourier Transform-Infrared (FTIR) Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Fourier Transform-Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Key vibrational bands for this compound and its derivatives include:
N-H Stretching: A band around 3400 cm⁻¹ is indicative of the N-H group. rsc.org
B-O Stretching: The formation of the borate ester is confirmed by the appearance of strong B-O stretching bands, typically in the region of 1430–1355 cm⁻¹ or 1380-1340 cm⁻¹. rsc.org
C-N-C Stretching: A peak around 1247 cm⁻¹ can be assigned to the C-N-C bond vibrations within the diethanolamine structure. rsc.org
O-H Stretching: Broad absorption bands in the high-frequency region (around 3200-3600 cm⁻¹) can indicate the presence of hydroxyl groups, either from unreacted starting materials or from the structure of the product itself.
FTIR analysis is routinely used to confirm the structure of synthesized borate esters and to analyze the chemical composition of films formed on surfaces in tribological studies. researchgate.netresearchgate.netjconsortium.com
Table 3: Key FTIR Absorption Bands for this compound Esters
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | ~3400 |
| B-O Stretch | 1340 - 1430 |
| C-N-C Stretch | ~1247 |
Data compiled from studies on N-containing borate esters. rsc.org
X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) for Surface and Bulk Characterization
X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) are powerful techniques for analyzing the elemental composition and crystal structure, respectively. While XPS provides surface-specific information, XRD characterizes the bulk crystalline nature of a material. rockymountainlabs.com
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the very near surface (top few nanometers) of a material. rockymountainlabs.com In the context of this compound, XPS can be used to analyze the composition of protective films formed by these compounds when used as corrosion inhibitors or lubricant additives. researchgate.netrsc.org By analyzing the core level spectra of elements like Boron (B 1s), Nitrogen (N 1s), Carbon (C 1s), and Oxygen (O 1s), one can determine their chemical bonding states, providing insights into the mechanism of surface protection.
XRD is used to determine the crystallographic structure of solid materials. rockymountainlabs.com It can identify the phases present in a sample, their crystal lattice parameters, and the degree of crystallinity. nih.gov For this compound, which may exist in a crystalline or amorphous state, XRD can confirm its solid-state structure. researchgate.net For instance, the absence of sharp diffraction peaks would indicate an amorphous nature, while a distinct pattern of peaks would signify a crystalline solid.
Advanced Mass Spectrometry Techniques for this compound Compositional Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure. For this compound, mass spectrometry can confirm the molecular weight of the synthesized product. rsc.org For example, in a study of a specific N-containing borate ester (DEBE), the experimentally determined molecular weight of 494 was in good agreement with the theoretical value of 494.44. rsc.org Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to analyze reaction products and identify target compounds. researchgate.net
Chromatographic Methods for Purity and Molecular Weight Distribution (e.g., Gel Permeation Chromatography, GPC)
Chromatographic techniques are essential for separating mixtures and determining the purity and molecular weight distribution of polymeric materials.
Gel Permeation Chromatography (GPC) , also known as Size-Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume in solution. wikipedia.org This technique is particularly useful for analyzing polymeric borate esters or when this compound is incorporated into a polymer backbone. researchgate.net GPC allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ) of a polymer sample. wikipedia.orgresearchgate.net This information is critical for understanding how the molecular weight distribution affects the physical and performance properties of polymeric materials containing this compound. schambeck-sfd.com
Reactivity and Mechanistic Investigations of Diethanolamine Borate
Hydrolysis and Hydrolytic Stability of Diethanolamine (B148213) Borate (B1201080) Esters
The stability of diethanolamine borate esters in aqueous environments is a critical aspect of their chemistry, governed by the dynamic equilibrium between the cyclic ester and its hydrolyzed components. The intramolecular dative bond between the nitrogen and boron atoms is a key feature enhancing their stability compared to other boronic esters. researchgate.netmdpi.comresearchgate.net
Kinetic and Thermodynamic Aspects of Hydrolytic Degradation
The hydrolysis of this compound esters is a reversible process where the cyclic structure breaks down into the corresponding boronic acid and diethanolamine. acs.org The stability against hydrolysis is significantly influenced by the formation of a bicyclic structure with an internal B-N dative bond, which stabilizes the electron-deficient boron atom and reduces its susceptibility to nucleophilic attack by water. researchgate.netresearchgate.net
Studies have shown that the equilibrium of this hydrolysis can be shifted. For instance, in a process development for the drug lanabecestat, researchers observed that the diethanolamine boronic ester hydrolyzes rapidly, reaching equilibrium in under two minutes under specific aqueous conditions. acs.orgacs.org The addition of diethanolamine to the solution shifts the equilibrium back towards the more stable boronic ester. acs.orgacs.org
The hydrolytic stability can be quantified by the hydrolysis equilibrium constant (Keq). A lower Keq value indicates greater stability. For example, a dioxazaborocane formed with diethanolamine and 4-methylphenylboronic acid showed a Keq of 1.13 × 10⁻² L·mol⁻¹, whereas a more complex, sterically hindered polybenzoxazine-based boronic ester exhibited a much lower Keq of 3.36 × 10⁻⁵ L·mol⁻¹, indicating significantly higher hydrolytic stability. rsc.org The activation energy for the metathesis of diethanolamine esters with an N-B dative bond has been determined to be 62.9 kJ/mol, which is considerably higher than for esters without this internal coordination, highlighting its stabilizing effect. mdpi.com
Comparative Hydrolytic Stability Data
| Compound Type | Hydrolysis Percentage (%) | Equilibrium Constant (Keq) (L·mol⁻¹) | Reference |
|---|---|---|---|
| Dioxazaborocane (from diethanolamine) | 31.6% | 1.13 × 10⁻² | rsc.org |
| Polybenzoxazine-boronic acid complex | 2.4% | 3.36 × 10⁻⁵ | rsc.org |
Reversible Ring-Opening and Ring-Closing Mechanisms in Cyclic Diethanolamine Borates
The hydrolysis of diethanolamine borates is a manifestation of a reversible ring-opening and ring-closing mechanism. The forward reaction is the hydrolytic ring-opening, where water attacks the boron center, leading to the cleavage of a B-O bond and formation of the open-chain triethanolamine (B1662121) (in the case of triethanolamine borate) or diethanolamine and a boronic acid. researchgate.net The reverse reaction, or cage-closing, can be achieved by reacting the hydrolyzed components, often facilitated by removing water. researchgate.net
This dynamic behavior has been exploited in polymer science. Researchers have demonstrated that the cage-like structure of triethanolamine borate (TEAB) units attached to a polymer side chain can be selectively opened via hydrolysis at room temperature. researchgate.net This process transforms the rigid, caged TEAB into a more flexible, open triethanolamine (TEA) structure, altering the polymer's thermal properties. The cage can be reformed (closed) by adding a borate ester, demonstrating the reversibility of the system. researchgate.net
Variable-temperature NMR (VT-NMR) studies on related nitrogen-boron coordinated heterocycles show that the dynamic behavior involves the opening of the N-B dative bond, followed by ring inversion and subsequent re-closure of the coordination bond. researchgate.net In some stable diethanolamine derivatives, no ring opening or closing is observed even at high temperatures (130°C), indicating a very high energy barrier for breaking the N-B bond. researchgate.net
This compound as a Reagent in Catalytic Transformations
Diethanolamine boronates, often referred to as DABO boronates, serve as stable, crystalline, and easy-to-handle surrogates for boronic acids, particularly in palladium-catalyzed cross-coupling reactions. nih.gov
Diethanolamine Boronates in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
Diethanolamine boronates are widely used as coupling partners in Suzuki-Miyaura reactions. nih.govthieme-connect.de Their key advantage is their stability in air, allowing for prolonged storage without significant degradation, unlike many free boronic acids. nih.gov They are rendered active for catalysis by in-situ hydrolysis in the presence of water or a protic co-solvent, which releases the corresponding boronic acid necessary for the catalytic cycle. nih.gov Reduced yields are often observed under anhydrous conditions, confirming that the formation of the boronic acid or a boronic ester is necessary for efficient transmetalation to the palladium center. nih.gov
These reagents have proven effective in coupling with a variety of aryl and heteroaryl halides and nosylates. nih.govthieme-connect.de The reactions typically proceed under standard Suzuki-Miyaura conditions, employing a palladium catalyst (like Pd(OAc)₂) and a phosphine (B1218219) ligand (such as XPhos or JohnPhos). nih.govthieme-connect.de The utility of these reagents has been demonstrated in large-scale synthesis, for instance, a 44 mmol scale reaction to produce an 8.9 g of a coupled product in 89% yield. nih.gov
Examples of Suzuki-Miyaura Reactions Using Diethanolamine Boronates
| Aryl/Heteroaryl Halide | Diethanolamine Boronate | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromoanisole | Phenyl DABO | Pd(OAc)₂ / JohnPhos | 92 | nih.gov |
| 1-Bromo-4-(trifluoromethyl)benzene | Thiophene-2-DABO | Pd(OAc)₂ / JohnPhos | 72 | nih.gov |
| 4-Nosyloxy-acetophenone | Phenyl DABO | Pd(OAc)₂ / XPhos | 94 | thieme-connect.de |
| 2-Bromo-6-methoxynaphthalene | Benzofuran-2-DABO | Pd(OAc)₂ / PPh₃ | 89 (on 44 mmol scale) | nih.gov |
Mechanistic Role of Diethanolamine in Facilitating Catalytic Cycles
In the context of Suzuki-Miyaura reactions, the primary role of the diethanolamine moiety is to act as a protecting group for the boronic acid. This protection confers greater stability, making the organoboron reagent a crystalline, bench-stable solid that is less susceptible to degradation pathways like protodeboronation. nih.govresearchgate.net
During the reaction, the diethanolamine boronate hydrolyzes to release the free boronic acid, which is the species that actively participates in the catalytic cycle via transmetalation. nih.gov The liberated diethanolamine, however, can also influence the reaction. It has been reported that diethanolamine can reversibly coordinate with the palladium catalyst, potentially forming a non-productive or less active palladium complex. acs.orgacs.org This can inhibit the catalysis, leading to slower reaction rates compared to using the free boronic acid directly. acs.org Despite this, the practical benefits of stability and ease of handling often outweigh the potential for rate inhibition. acs.org In some processes, the liberated diethanolamine has been shown to act as an internal scavenger for residual palladium, simplifying purification. acs.orgresearchgate.net
Beyond Suzuki-Miyaura coupling, diethanolamine itself can play a more direct role in other catalytic systems. For instance, in phosphine-free Heck reactions, a trans-[PdCl₂(DEA)₂] complex has been used as an effective precatalyst, where diethanolamine acts as a ligand to the palladium center. researchgate.netresearchgate.net
Interfacial Reactivity and Adsorption Phenomena of Diethanolamine Borates
Diethanolamine borates and related compounds exhibit significant interfacial activity, which is leveraged in applications such as lubrication and surface modification.
The anti-wear and friction-reducing properties of certain this compound derivatives in lubricating oils are attributed to their ability to adsorb onto metal surfaces and form a protective boundary film. researchgate.net X-ray photoelectron spectroscopy (XPS) analysis of worn steel surfaces lubricated with a this compound ester (DEBE) additive revealed the presence of organic nitrogen-containing compounds adsorbed on the surface. rsc.org The analysis also showed that the additive degraded and reacted with the metal surface during friction, forming films containing species like B₂O₃. rsc.org
The effectiveness of these additives can depend on competitive adsorption with other polar molecules in the base oil. rsc.org In some cases, the base oil itself may adsorb more strongly to the metal surface, which can hinder the formation of a continuous film by the borate additive and potentially reduce its tribological performance. rsc.org
In the field of chemical mechanical polishing, diethanolamine (DEA) is used as a component in slurries. Its role can be to accelerate the polishing process through an auxiliary complexing effect and by influencing the surface through adsorption. dntb.gov.ua Similarly, in environmental applications, materials functionalized with diol-containing groups, which are analogous to the chelating structure in diethanolamine borates, are used for the selective adsorption and removal of borate ions from water. mdpi.comnih.govnih.gov The mechanism involves the formation of surface complexes, driven by the interaction between the borate ions and the functional groups on the adsorbent surface. nih.gov
Formation of Protective Adsorption Layers
This compound is recognized for its capacity to form protective layers on metal surfaces, a property extensively utilized in corrosion inhibition. smolecule.com The mechanism involves the adsorption of the this compound molecules onto the metal, creating a physical barrier that mitigates the rate of oxidation when the metal is exposed to corrosive environments like moisture. smolecule.com
In the context of lubricants, the polarity and reaction activity of this compound additives influence their interaction with base oils and metal surfaces. In non-polar base oils like liquid paraffin (B1166041) (LP) and poly-alpha-olefin (PAO), this compound, being more polar, adsorbs onto the metal surface, forming a physical adsorption film. rsc.org This film is crucial for the anti-wear properties of the lubricant. rsc.orgrsc.org The introduction of fatty acid diethanolamide into borate esters can further enhance this adsorption capacity due to the presence of active groups like hydroxyl and amide bonds. researchgate.net
The formation of these protective layers can be influenced by the molecular structure of the borate ester. For instance, fatty acid diethanolamide borate esters with longer carbon chains, which have weaker polarity, exhibit good solubility in less polar base oils and can form thicker, multilayer viscoelastic adsorption films on friction surfaces. researchgate.net During friction, these adsorbed films can undergo tribochemical reactions, generating beneficial lubricating compounds such as B₂O₃ and BN, which further enhance the anti-wear and friction-reducing properties. researchgate.net
Competitive Adsorption Mechanisms in Complex Systems
In more complex systems, such as lubricants with polar base oils like dioctyl sebacate (B1225510) (DIOS), the effectiveness of this compound as an anti-wear additive is diminished due to competitive adsorption. rsc.orgresearchgate.net DIOS itself is highly polar and can form a protective chemical adsorption film on metal surfaces. rsc.org When this compound is introduced, it competes with DIOS for adsorption sites on the metal. rsc.orgresearchgate.net
The interplay of polarity and competitive adsorption is a critical factor in formulating effective lubricant packages. The relative polarities of the additive and the base oil determine which species will preferentially adsorb onto the metal surface, thereby dictating the nature and effectiveness of the protective layer. rsc.org
Reactivity with Reactive Oxygen Species, e.g., Hydroxyl Radicals
The reactivity of borate species with reactive oxygen species (ROS), such as hydroxyl radicals (•OH), is a subject of significant interest, particularly in fields like nuclear chemistry and buffer systems for biological and chemical experiments. nih.govresearchgate.net Borate buffers are often considered inert in systems where hydroxyl radicals are studied. nih.govacs.org However, research has shown that borate species do react with hydroxyl radicals, and this reactivity is pH-dependent. nih.govacs.org
The reaction between a hydroxyl radical and a borate species can proceed through either electron transfer or hydrogen abstraction. acs.org The addition of an electrophilic radical like •OH to the electron-poor boron atom is not expected to be a very fast reaction. nih.govacs.org
Reaction Kinetics and pH-Dependent Reactivity Profiles of Borate Species
The speciation of boron in aqueous solutions is highly dependent on both pH and the total boron concentration. nih.govnih.gov At low pH, boric acid (B(OH)₃) is the dominant species, while at high pH, the borate ion (B(OH)₄⁻) prevails. nih.gov At intermediate pH values and higher boron concentrations, various polyborate species such as diborate, triborate, and tetraborate (B1243019) can form. nih.govacs.org
The reactivity of these different borate species with hydroxyl radicals varies significantly. Studies using competition kinetics have determined the rate constants for these reactions. nih.govacs.org When the pH is increased to 7 and above, the reaction between hydroxyl radicals and borate species becomes competitive with other reactants in the system. acs.org
The following table summarizes the rate constants for the reaction of various boron species with hydroxyl radicals at room temperature:
| Boron Species | Rate Constant (M⁻¹·s⁻¹) |
| Boric acid (B(OH)₃) | 3.6 x 10⁴ nih.govacs.org |
| Borate (B(OH)₄⁻) | 1.1 x 10⁶ nih.govacs.org |
| Diborate | 6.4 x 10⁶ nih.govacs.org |
| Tetraborate | 6.8 x 10⁶ nih.govacs.org |
| Triborate | No reactivity observed nih.govacs.org |
This table is interactive. Click on the headers to sort the data.
These findings indicate that the polyborate species, diborate and tetraborate, are more reactive towards hydroxyl radicals than the simple borate ion, which in turn is significantly more reactive than boric acid. nih.govacs.org The differing reactivity profiles underscore the importance of considering pH and boron speciation when studying reactions involving borates and reactive oxygen species.
Role of this compound in Boron-Catalyzed Amidation Reactions
Boron compounds, including borate esters, are effective catalysts for the direct amidation of carboxylic acids and amines, a fundamental transformation in organic synthesis. nih.govresearchgate.net This process is advantageous as it often requires milder conditions than uncatalyzed reactions and produces water as the only stoichiometric byproduct. nih.govcatalyticamidation.info this compound can serve as a precursor or be involved in the catalytic cycle of these reactions.
Investigation of Proposed Catalytic Mechanisms and Intermediates
The mechanism of boron-catalyzed amidation has been a subject of detailed investigation, with several proposed pathways. nih.govrsc.org A commonly accepted mechanism involves the formation of an acyloxyboron intermediate from the reaction of the boron catalyst with the carboxylic acid. rsc.orgresearchgate.net This intermediate then reacts with the amine to form the amide. researchgate.net The removal of water is often crucial for driving the reaction to completion. researchgate.net
However, recent studies have challenged the idea of a simple monomeric acyloxyboron intermediate, especially for reactions occurring at ambient temperatures. nih.govcatalyticamidation.inforsc.org Alternative mechanisms involving dimeric B-X-B motifs (where X can be O or NR) have been proposed. nih.govrsc.org These dimeric structures are thought to activate the carboxylic acid while simultaneously delivering the amine nucleophile to the carbonyl group. nih.gov Quantum mechanical calculations support the feasibility of these dimeric pathways, suggesting they may be lower in energy than the previously accepted mechanism. nih.govrsc.org
Key intermediates that have been isolated and characterized in these systems include various borinic and boronic acid complexes with amines and carboxylic acids. nih.gov The formation of B-O-B bridged species has been shown to be facile, highlighting their potential importance in the catalytic cycle. nih.gov
Significance of Boron-Nitrogen Interactions in Amide Bond Formation
A critical aspect of boron-catalyzed amidation is the interaction between the boron catalyst and the amine reactant. nih.govresearchgate.net Studies have shown that rapid reactions occur between amines and various boron compounds, suggesting that boron-nitrogen (B-N) interactions are highly likely to be involved in the catalytic process. nih.govresearchgate.net
The formation of a dative bond between the nitrogen of the amine and the Lewis acidic boron center is a key step. researchgate.net This interaction can influence the stability and reactivity of the catalytic species. For instance, in some cases, the formation of stable, unreactive amino-carboxylate complexes can inhibit catalysis. nih.govresearchgate.net This is particularly relevant for borinic acids, which have been found to be generally incompetent catalysts for amidation because they tend to form these inert complexes or undergo protodeboronation. nih.govresearchgate.net This suggests that at least three free coordination sites on the boron atom are necessary for catalytic activity. nih.gov
The ability of certain amines, like 2-aminopyridine, to deactivate boronic acid catalysts by stabilizing catalytically inactive boroxine (B1236090) species further underscores the importance of understanding and controlling B-N interactions in these systems. researchgate.netchemrxiv.org Conversely, the strategic use of B-N interactions is fundamental to the design of more efficient boron-based amidation catalysts. rsc.org
Biocatalytic Transformations Involving Boronic Acid Derivatives
The field of biocatalysis offers a powerful approach for the synthesis of complex molecules under mild and environmentally benign conditions. While boronic acids and their derivatives are versatile reagents in traditional organic synthesis, their integration into enzymatic pathways is a more recent development. Research has demonstrated that engineered enzymes can be utilized to perform novel transformations on boronic acid derivatives, expanding the synthetic utility of biocatalysis.
A significant advancement in this area is the development of an engineered protoglobin nitrene transferase. This biocatalyst is capable of catalyzing the amination of boronic acids and their stable ester forms. nih.govnih.govcaltech.edu Bench-stable boronic esters, including diethanolamine boronates, are suitable for this enzymatic process as they undergo in situ hydrolysis under the aqueous reaction conditions to generate the corresponding boronic acid, which is the active substrate for the enzyme. nih.govnih.gov This "catch-and-release" strategy, where a stable precursor like this compound is used to generate the less stable boronic acid directly in the reaction mixture, is a key advantage. acs.orgrsc.org
The enzymatic transformation itself is a new-to-nature reaction that converts the carbon-boron bond into a carbon-nitrogen bond, producing valuable amine products. nih.gov The reaction proceeds with high yields and total turnover numbers, utilizing hydroxylamine (B1172632) as a simple and readily available nitrogen source. nih.govnih.gov A notable feature of this biocatalytic system is its ability to overcome the typical reactivity of aryl boronic acids with hydroxylamine, which usually leads to the formation of phenols. The enzyme kinetically favors the amination pathway. nih.govosti.gov
Stereospecificity and Mechanistic Pathways in Enzymatic Amination of Boronic Acids
A critical aspect of the enzymatic amination of boronic acids is its high degree of stereospecificity, a hallmark of many biocatalytic transformations. nih.govnih.gov This is particularly valuable in the synthesis of chiral amines, which are important building blocks in pharmaceuticals and other bioactive molecules.
Research has shown that when a racemic mixture of an alkyl boronic ester is subjected to the engineered protoglobin nitrene transferase, an enantioenriched alkyl amine is produced. nih.govnih.gov This demonstrates the enzyme's ability to selectively react with one enantiomer of the boronic acid substrate, which is generated in situ from the ester. This enzymatic kinetic resolution provides a direct route to chiral amines from racemic precursors, a transformation that is challenging to achieve with conventional chemical catalysts. nih.gov
The proposed mechanistic pathway for this enzymatic amination involves a two-electron process analogous to a 1,2-metallate shift. nih.govnih.govosti.gov The key steps are hypothesized as follows:
In Situ Hydrolysis: The this compound (or other boronic ester) hydrolyzes in the aqueous medium to yield the corresponding boronic acid. nih.govnih.gov
Nitrene Formation: The enzyme's heme cofactor reacts with hydroxylamine to form a reactive iron-nitrene intermediate. osti.gov
Boronate Complex Formation: The boronic acid substrate interacts with the iron-nitrene species within the enzyme's active site, forming a boronate complex. osti.gov
1,2-Metallate Shift: A stereospecific 1,2-metallate rearrangement occurs, where the organic group migrates from the boron atom to the nitrogen atom. This step is crucial for the observed stereospecificity, as the configuration of the migrating carbon is retained. nih.gov
Product Release: Subsequent hydrolysis releases the amine product and boric acid, regenerating the enzyme for another catalytic cycle. nih.govosti.gov
The stereospecific nature of this 1,2-metallate shift is a key finding, establishing a new mechanistic paradigm for nitrene transferase enzymes. nih.gov The table below summarizes representative results from the enzymatic amination of various boronic acid precursors, illustrating the efficiency and selectivity of the process.
| Substrate Precursor (Boronic Acid/Ester) | Amine Product | Yield (%) | Enantiomeric Ratio (er) |
| Phenylboronic acid | Aniline | >99 | N/A |
| 4-Methoxyphenylboronic acid | 4-Methoxyaniline | >99 | N/A |
| 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)aniline | 98 | N/A |
| 1-Naphthylboronic acid | 1-Naphthylamine | 94 | N/A |
| (Rac)-1-phenylethylboronic acid pinacol (B44631) ester | (S)-1-Phenylethylamine | 45 | 87:13 |
| (Rac)-1-(4-methoxyphenyl)ethylboronic acid pinacol ester | (S)-1-(4-methoxyphenyl)ethylamine | 48 | 90:10 |
This table presents data adapted from studies on the enzymatic amination of boronic acids and their pinacol esters, which are expected to be representative of the reactivity of the corresponding boronic acid generated from this compound hydrolysis. nih.gov
Advanced Theoretical and Computational Investigations of Diethanolamine Borate
Density Functional Theory (DFT) Studies on Diethanolamine (B148213) Borate (B1201080) Molecular Systems
Density Functional Theory (DFT) is a powerful computational methodology used to investigate the electronic structure of many-body systems, such as atoms and molecules. conicet.gov.ar It is widely employed in chemistry and materials science to predict and analyze a variety of molecular properties. DFT calculations for systems involving diethanolamine borate utilize functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to model its behavior with high accuracy. nih.govresearchgate.net
Prediction of Molecular Geometries and Conformational Analysis
DFT calculations are instrumental in predicting the three-dimensional structure of molecules and exploring their various possible conformations. For this compound, a key area of investigation is the nature of the interaction between the nitrogen atom of the diethanolamine moiety and the boron atom. Computational studies on similar o-(N,N-dialkylaminomethyl)arylboronate systems reveal two primary competing conformations: one featuring a dative N→B bond forming a five-membered ring, and another stabilized by an intramolecular B-O-H⋯N hydrogen bond, which forms a seven-membered ring. nih.gov
The conformational analysis of this compound would involve optimizing the geometries of these and other potential conformers to determine their relative stabilities. The calculations provide precise data on bond lengths, bond angles, and dihedral angles that characterize each low-energy structure. conicet.gov.ar Studies on related borate anions and fluorinated alkanes show that even subtle changes in the chemical environment, such as solvent polarity, can significantly influence the conformational profile. nih.govresearchgate.net
Table 1: Example of Predicted Geometric Parameters for a Boronate System from DFT Calculations Note: This table presents hypothetical data for illustrative purposes, based on typical computational results for similar molecules.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| B-O1 | 1.35 | O1-B-O2 | 118.5 |
| B-O2 | 1.36 | O1-B-C1 | 120.5 |
| B-C1 | 1.55 | O2-B-C1 | 121.0 |
| N-C7 | 1.47 | C7-N-C9 | 110.2 |
| N-B (Dative) | 1.68 | C1-C2-N | 112.4 |
Elucidation of Reaction Pathways and Transition States
DFT is a crucial tool for mapping the potential energy surface of chemical reactions, allowing for the elucidation of reaction mechanisms, identification of intermediates, and characterization of transition states. tuengr.com For this compound, DFT could be used to investigate reactions such as hydrolysis, formation, or thermal decomposition. researchgate.netresearchgate.net
A computational study of a reaction involves locating the minimum energy pathway from reactants to products. This process identifies the transition state structure, which represents the highest energy point along this pathway. The energy difference between the reactants and the transition state is the activation energy, a critical parameter for determining reaction kinetics. nih.gov For instance, studies on the hydrolysis of borate networks have shown that DFT functionals like B3LYP and PBE0 can accurately predict reaction barriers, demonstrating that the process is more favorable in basic environments. nih.gov Such an approach could be applied to understand the stability of this compound in aqueous solutions.
Calculation of Electronic Properties (HOMO-LUMO, Energy Gaps, Charge Transfer)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). conicet.gov.ar
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability; a larger gap generally implies greater stability. youtube.commdpi.com For this compound, DFT calculations can determine the energies of these orbitals and visualize their spatial distribution. This analysis helps to predict sites of electrophilic and nucleophilic attack and to understand intramolecular charge transfer phenomena, where electron density moves from the HOMO to the LUMO upon electronic excitation. conicet.gov.arresearchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. conicet.gov.ar
Table 2: Example of Calculated Electronic Properties from a DFT Study Note: This table presents hypothetical data for illustrative purposes.
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap (ΔE) | 5.90 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 0.95 |
| Electronegativity (χ) | 3.90 |
| Chemical Hardness (η) | 2.95 |
Analysis of Mulliken Atomic Charges and Dipole Moments
Mulliken population analysis is a method used to derive atomic charges from the molecular wavefunction calculated via DFT. nih.govamazonaws.com This analysis partitions the total electron density among the atoms in a molecule, providing insight into the distribution of charge. dergipark.org.tr For this compound, calculating Mulliken charges would reveal the partial positive charge on the boron atom and the partial negative charges on the oxygen and nitrogen atoms, quantifying the polarity of the covalent bonds. researchgate.net
Molecular Modeling for Understanding Intermolecular Interactions
Molecular modeling, often employing DFT methods, provides deep insights into the intermolecular forces that govern the condensed-phase behavior of this compound. These interactions include hydrogen bonding and van der Waals forces. Computational models can be used to study the interactions between two or more this compound molecules or between the compound and solvent molecules. researchgate.net
A significant focus of such studies is the strong hydrogen bonding potential of the hydroxyl (-OH) and amine (-NH) groups. Furthermore, the interaction between the Lewis acidic boron center and the Lewis basic nitrogen atom can extend to intermolecular N→B dative bonds, leading to the formation of dimers or larger aggregates. nih.gov By calculating the binding energies of these aggregates, molecular modeling can predict the strength and geometric preferences of these intermolecular interactions, which are fundamental to understanding properties like solubility, melting point, and crystal packing.
Quantum Chemical Studies to Correlate Theoretical and Experimental Spectroscopic Data
Quantum chemical calculations, particularly using DFT, are essential for interpreting and validating experimental spectroscopic data. conicet.gov.ar By calculating properties like vibrational frequencies, it is possible to generate a theoretical spectrum (e.g., Infrared and Raman) that can be compared directly with an experimentally measured one.
For this compound, DFT calculations can predict the vibrational frequencies corresponding to specific molecular motions, such as B-O stretching, O-H bending, and N-H stretching. This theoretical assignment is invaluable for interpreting complex experimental spectra. A strong correlation between the calculated and observed spectra provides confidence in the predicted molecular structure and conformational analysis. conicet.gov.ar Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate electronic transition energies, which helps in assigning the absorption bands observed in UV-visible spectra. conicet.gov.ar
Applications of Diethanolamine Borate in Advanced Materials and Chemical Processes
Incorporation of Diethanolamine (B148213) Borate (B1201080) into Polymeric Matrices
The integration of diethanolamine borate into polymer structures has opened new avenues for creating materials with tunable and reversible characteristics. Its ability to form dynamic bonds and influence polymer chain interactions is central to these applications.
Post-Curing Modification of Amine-Cured Epoxy Resins
Amine-cured epoxy resins are known for their robust mechanical and thermal properties. However, modifying them after the curing process has traditionally been a challenge due to their thermoset nature. A novel approach involves the reaction of diethanolamine (DEA) units, which are intrinsically present in some amine-cured epoxy networks, with boronic acids to form dioxazaborocane (DOAB) structures. rsc.orgrsc.org This post-curing modification allows for the functionalization of the epoxy resin, altering its properties without compromising its structural integrity. rsc.orgrsc.org For instance, the condensation reaction between the DEA units and various boronic acids can lead to changes in the thermal, mechanical, and optical properties of the original epoxy polymer. rsc.org This method provides a pathway to introduce new functionalities, such as dyes or adhesives, to the surface of cured epoxy resins. rsc.org
Development of Polymers with Reversible Modulation of Chain Flexibility
The ability to reversibly control the flexibility of polymer chains is a significant advancement in materials science. This has been demonstrated in polymethacrylates containing pendant triethanolamine (B1662121) borate (TEAB) units, which are structurally related to this compound. dntb.gov.uaresearchgate.net The cage-like structure of the boratrane unit can be selectively opened through hydrolysis, converting the rigid TEAB to a more flexible triethanolamine (TEA) structure. dntb.gov.uaresearchgate.net This transformation results in a substantial change in the polymer's glass transition temperature (Tg), indicating a significant modulation of chain mobility. dntb.gov.uaresearchgate.net The process is reversible; the cage structure can be reformed by adding a borate ester. dntb.gov.uaresearchgate.net This reversible interconversion between a rigid and a flexible state offers a powerful method for designing smart materials that can respond to external stimuli.
Application as a Reversible Addition-Fragmentation Chain Transfer (RAFT) Agent in Polymer Synthesis
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and molecular weights. boronmolecular.com While direct evidence of "this compound" as a standalone RAFT agent is not prevalent in the provided search results, the synthesis of vinyl diethanolamine boronic ester for use in RAFT polymerization has been described. rsc.org This monomer can be incorporated into polymer chains, introducing the this compound functionality. rsc.org RAFT agents, in general, are crucial for creating polymers with specific end-group functionalities and complex architectures like block copolymers. boronmolecular.com The selection of an appropriate RAFT agent is critical for controlling the polymerization of different types of monomers. researchgate.net
Crosslinking Effects in Poly(vinyl acetate) Systems
In partially hydrolyzed poly(vinyl acetate) (PVAc) systems, borate additives can act as crosslinking agents, significantly influencing the material's properties. rsc.orgresearchgate.net The crosslinking occurs through the interaction of borate ions with the hydroxyl groups on the PVAc chains. rsc.orgresearchgate.net The extent of this crosslinking is highly dependent on the pH of the system. rsc.orgresearchgate.net In alkaline conditions, the degree of crosslinking increases, which can enhance the mechanical and thermal properties of the PVAc films. rsc.orgresearchgate.net Conversely, under acidic conditions, borate additives can have a plasticizing effect, leading to a decrease in mechanical strength and thermal stability. rsc.orgresearchgate.net This pH-dependent behavior allows for the tuning of the material's properties from a crosslinked gel to a plasticized film.
Role in the Modification of Cellulosic Materials
Cellulosic materials, being abundant and renewable, are attractive substrates for modification to enhance their properties for various applications. This compound plays a role in this area through its chemical interactions with the functional groups of cellulose (B213188).
Chemical Interaction with Hydroxyl Groups of Cellulose
Boron-nitrogen compounds, including those derived from diethanolamine and boric acid, can chemically interact with the hydroxyl groups of cellulose. researchgate.net Research has shown that these compounds can form hydrolytically stable bonds, particularly with the hydroxyl groups at the C6 position of the cellulose molecule. researchgate.net This interaction is primarily an inter-crystalline process, meaning it occurs in the more accessible amorphous regions of the cellulose without disrupting its crystalline structure. researchgate.net This surface modification can be utilized to impart specific properties to cellulosic materials.
Formation of Hydrolytically Stable Bonds on Substrate Surfaces
This compound plays a crucial role in modifying the surfaces of materials, particularly those containing cellulose. Research has demonstrated that four-coordinated boron-nitrogen compounds, such as those derived from the reaction of boric acid and diethanolamine, can chemically interact with the hydroxyl and carboxyl groups present in the lignocarbohydrate complex of wood. mdpi.com This interaction leads to the formation of hydrolytically stable ester bonds on the substrate surface. mdpi.com
The stability of these bonds is attributed to the coordination between the nitrogen and boron atoms, which protects the boron from nucleophilic attack by water molecules, thus preventing hydrolysis. mdpi.comresearchgate.net This is a significant advantage over three-coordinated boron compounds, which tend to form bonds that are easily hydrolyzed and washed away. mdpi.com Studies using X-ray photoelectron spectroscopy (XPSS) have confirmed the presence of these stable boron-nitrogen compounds on the surface of modified cellulose. mdpi.com The modification process typically involves immersing the material in a solution of the boron-nitrogen compound, followed by extraction of excess modifier, resulting in a durable surface treatment. mdpi.com This chemical interaction primarily occurs with the more accessible hydroxyl groups in the amorphous regions of cellulose, without disrupting the crystalline structure of the substrate. mdpi.com
This compound in Lubricant Formulations
This compound and its derivatives are highly valued as additives in lubricant formulations due to their ability to enhance tribological performance and provide antiwear properties. researchgate.netrsc.org These compounds are often considered more environmentally friendly alternatives to traditional lubricant additives that contain sulfur and phosphorus. researchgate.netnih.gov
Influence on Tribological Performance and Antiwear Properties
The incorporation of this compound esters into base oils, such as poly-alpha-olefin (PAO), has been shown to significantly improve the friction-reducing and antiwear properties of the lubricant. researchgate.netrsc.org The effectiveness of these additives is influenced by their chemical structure, including the length of their carbon chains. For instance, derivatives like stearic acid diethanolamide borate ester have demonstrated excellent tribological performance. researchgate.net The mechanism behind this improvement involves the formation of a protective film on the friction surfaces. researchgate.netrsc.org
In aqueous solutions, this compound acts as a potent rust inhibitor for ferrous metals, forming a protective layer that mitigates corrosion. smolecule.comgoogle.com This property is also beneficial in metalworking fluids, where it contributes to both lubrication and corrosion prevention. smolecule.comgoogle.com
Below is a table summarizing the tribological properties of different fatty acid diethanolamide borate esters in a base oil.
| Additive | Base Oil | Effect on Friction | Effect on Wear |
| Stearic acid diethanolamide borate ester (C18ONB) | PAO6 | Significant reduction | Significant reduction |
| Tetradecanoic acid diethanolamide borate ester (C14ONB) | PAO6 | Reduction | Reduction |
| Octanoic acid diethanolamide borate ester (C8ONB) | PAO6 | Reduction | Reduction |
Data derived from studies on fatty acid diethanolamide borate esters as lubricant additives. researchgate.net
Mechanistic Studies of Lubricant Additive Action
The antiwear and friction-reducing action of this compound additives is attributed to a combination of physical adsorption and tribochemical reactions at the metal surface. researchgate.netrsc.org During the lubrication process, the additive molecules adsorb onto the metal surfaces. Under the high pressure and temperature conditions of friction, these adsorbed molecules can decompose and react with the metal surface to form a durable protective film. rsc.org
Analysis of the worn surfaces using techniques like X-ray photoelectron spectroscopy (XPS) has revealed the composition of these tribofilms. researchgate.netrsc.org In the case of fatty acid diethanolamide borate esters, the tribofilm has been found to contain beneficial lubricating compounds such as boric oxide (B₂O₃) and boron nitride (BN). researchgate.net The formation of this film changes the nature of the friction from direct metal-to-metal contact to friction between the lubricating layers, which significantly reduces both friction and wear. cup.edu.cn The presence of nitrogen in the this compound structure is believed to play a synergistic role with boron in enhancing the antiwear performance. nih.gov
Contribution to Boron-Nitrogen Compound Research in Luminescent Materials
Boron-nitrogen (B-N) compounds, a class that includes derivatives of this compound, are of growing interest in the field of luminescent materials. drpress.orgresearchgate.net Their unique electronic structures and excellent photophysical properties make them promising candidates for applications in organic light-emitting diodes (OLEDs) and other electroluminescent devices. drpress.orgresearchgate.net
Research in this area focuses on synthesizing tetra-coordinated boron compounds, where the boron center is chelated by atoms such as nitrogen and oxygen. nih.gov This coordination allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules. nih.gov The dative B-N coordination bond is particularly important as it can enhance the stability and dynamicity of the B-O bonds within the molecule. researchgate.net By modifying the molecular structure, researchers can control the luminescent properties, such as the color and efficiency of the emitted light. researchgate.net While this compound itself is not the primary focus of all luminescent material research, the fundamental understanding of B-N coordination gained from studying such compounds contributes to the rational design of new, high-efficiency luminescent materials. drpress.orgresearchgate.net
Relevance to Solid-State Hydrogen Storage Materials (as a class of boron-nitrogen compounds)
Boron-nitrogen compounds are a significant class of materials being investigated for solid-state hydrogen storage, a critical technology for the advancement of a hydrogen-based economy. enscm.fracs.org These materials, such as ammonia (B1221849) borane (B79455) (NH₃BH₃), are attractive due to their high hydrogen density. enscm.fracs.org The research in this field aims to develop materials that can safely and efficiently store and release hydrogen on demand. sigmaaldrich.com
While this compound is not a primary hydrogen storage material itself, the study of B-N compounds provides valuable insights into the chemical principles governing hydrogen storage in these systems. The stability and reactivity of the boron-nitrogen bond are key factors in determining the hydrogen release and uptake characteristics of these materials. enscm.fr The broader research into various boron-nitrogen compounds, including their synthesis and properties, contributes to the foundational knowledge needed to design and develop the next generation of solid-state hydrogen storage materials that can meet the stringent targets for gravimetric and volumetric hydrogen density. acs.orgsigmaaldrich.com
Future Research Directions and Translational Perspectives
Design and Synthesis of Next-Generation Diethanolamine (B148213) Borate (B1201080) Derivatives with Tailored Reactivity
The development of novel diethanolamine borate derivatives with precisely controlled reactivity is a significant area of future research. Scientists are exploring methods to synthesize next-generation compounds by modifying the core structure to influence their electronic and steric properties. This includes the introduction of various functional groups to the diethanolamine or the boron center, which can alter the compound's stability, solubility, and reactivity in predictable ways. ontosight.aimdpi.com
A key objective is to create derivatives that are more efficient and selective for specific applications, such as in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. researchgate.net Research has demonstrated that the formation of diethanolamine boronic esters can be a robust and scalable process, even allowing for large-scale manufacturing. acs.org The development of a two-step protocol for the deprotection of pinacolyl boronic esters via a diethanolamine protected intermediate highlights the advancements in synthetic methodology, offering mild reaction conditions and tolerance to various functional groups. vt.edu
Furthermore, the synthesis of unique structures, like the spirocyclic boralactonate from pinacolylboron-functionalized ibuprofen (B1674241) and diethanolamine, opens up new avenues for creating boron-containing compounds with novel properties. mdpi.com These tailored derivatives could lead to more sustainable and cost-effective chemical manufacturing processes.
Multiscale Computational Modeling to Predict and Optimize this compound Performance
Computational modeling is becoming an indispensable tool for predicting and optimizing the performance of this compound and its derivatives. sobereva.comarxiv.orghanfengzhai.net Multiscale modeling, which combines different levels of theoretical calculations, allows researchers to simulate complex chemical processes from the atomic to the macroscopic scale. nih.govaau.dk This approach can provide deep insights into reaction mechanisms, predict the properties of new derivatives, and guide the design of more effective compounds.
For instance, Density Functional Theory (DFT) can be used to model the electronic structure and reactivity of this compound derivatives, helping to understand how structural modifications influence their catalytic activity. Computational studies have been employed to investigate the esterification process of boric acid with diols, providing unprecedented mechanistic pathways that can help in the rational design of novel materials based on boron-oxygen linkages. rsc.org By accurately predicting properties like binding affinities and reaction rates, computational models can significantly accelerate the discovery and development of new this compound-based technologies, reducing the need for extensive and time-consuming experimental work. d-nb.infonih.gov
The table below illustrates the application of different computational models in studying borate compounds.
| Computational Model | Application in Borate Chemistry | Key Insights |
| Density Functional Theory (DFT) | Modeling B-O bond dissociation energies and interactions with nucleophiles. | Provides understanding of reaction mechanisms and catalyst stability. |
| Molecular Dynamics (MD) | Simulating solvation effects and diffusion coefficients. | Helps in predicting behavior in different solvent environments. |
| Ab initio methods | Investigating the electronic structure and properties of borate esters. | Offers high-accuracy predictions for fundamental properties. |
| Semi-empirical methods | Rapid screening of large numbers of potential derivatives. | Enables efficient exploration of chemical space for desired properties. |
This table provides examples of how different computational models can be applied to the study of borate compounds.
Exploration of this compound in Novel Catalytic Systems for Sustainable Chemistry
The application of this compound and its derivatives in novel catalytic systems is a promising avenue for advancing sustainable chemistry. These compounds have shown potential as catalysts in a variety of organic transformations, offering advantages such as high efficiency, selectivity, and the use of environmentally benign reagents. nih.govnih.gov
One area of active research is their use as catalysts for amide bond formation, a fundamental reaction in the synthesis of pharmaceuticals and polymers. nih.gov Borate esters have been shown to catalyze amidation with high efficiency and a broad substrate scope, including functionalized heterocycles and unprotected amino acids. nih.gov This method presents a significant improvement over traditional methods that often rely on hazardous reagents and generate substantial waste. nih.gov
Furthermore, the unique Lewis acidic nature of the boron center in this compound can be harnessed to activate substrates in other important chemical reactions. chemicalbook.com For example, an electron-deficient borinic acid–ethanolamine complex has been shown to enhance the yield of α-C–H alkylation of alcohols in a photoredox catalyst system. thieme-connect.com The development of such innovative catalytic systems based on this compound could lead to greener and more efficient chemical processes, contributing to the goals of sustainable development. Researchers are also exploring the use of borate cocatalysts in polymerization reactions, which could lead to the synthesis of novel polymers with tailored properties. acs.orgmdpi.com
Development of Advanced Analytical Techniques for In-Situ Monitoring of this compound Reactions
The development of advanced analytical techniques for the real-time, in-situ monitoring of reactions involving this compound is crucial for understanding reaction kinetics, optimizing process conditions, and ensuring product quality. mdpi.comnih.gov Traditional analytical methods often require sample extraction and preparation, which can be time-consuming and may not accurately reflect the dynamic nature of the reaction.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for in-situ analysis. researchgate.netnih.gov For instance, 11B NMR spectroscopy has been successfully used to monitor the formation of boronate esters in real-time. mdpi.comnih.gov This technique allows for the determination of the ratios of different boron species in a mixture, providing valuable insights into the reaction mechanism and equilibrium. mdpi.comnih.gov
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), are also being developed for the sensitive and selective analysis of diethanolamine and its derivatives in various matrices. rsc.orggassnova.no A micellar extraction procedure with in-situ derivatization has been developed for the determination of diethanolamine in cosmetic samples, demonstrating a simple and environmentally friendly analytical approach. rsc.org The continued development of these and other advanced analytical methods will be instrumental in advancing the fundamental understanding and practical application of this compound chemistry. epa.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing diethanolamine borate, and how can reaction conditions be systematically optimized?
- Methodology : Use a uniform experimental design to optimize reaction parameters such as molar ratios (e.g., methyl acetoacetate:diethanolamine = 1.3), catalyst loading (e.g., ZnAc₂·2H₂O at 0.25% of diethanolamine mass), and reaction time/temperature (e.g., 140°C for 2.5 hours). Statistical tools like SPSS can model yield-response relationships . For fatty acid-derived variants, employ a two-step synthesis : first, prepare diethanolamide via amidation, then react with boric acid under reflux .
Q. How do researchers verify the successful synthesis and purity of this compound esters?
- Methodology : Perform elemental analysis (C, H, N, B) to compare experimental vs. theoretical values (e.g., ~2.5% boron content). Use FTIR spectroscopy to confirm esterification (e.g., B-O stretching at 1,380–1,450 cm⁻¹ and N-H bending at 1,600–1,650 cm⁻¹). For quantitative purity assessment, combine gravimetric analysis with solubility testing in solvents like toluene .
Q. What role does this compound play in modifying pH and buffer systems in experimental setups?
- Methodology : As an alkalinizing agent , it stabilizes pH in formulations (e.g., pediatric oral solutions). Prepare borate buffers by adjusting NaOH concentration in boric acid solutions (pKa = 9.23). Validate buffer capacity using potentiometric titration and assess stability under storage conditions (e.g., 5-week stability tests at varying temperatures) .
Advanced Research Questions
Q. How can contradictory rheological data (e.g., unexpected viscosity trends) be analyzed when this compound is used as a modifier?
- Case Study : In polyurethane dispersions (e.g., Neopac E-106), viscosity reduction (23%) correlates with borate concentration, but anomalies arise in mixed systems (e.g., Neopac E-106/Joncryl HYB 6336, 8% reduction). Methodology :
- Conduct time-resolved rheometry to track viscosity stabilization (e.g., 3-day monitoring).
- Use differential scanning calorimetry (DSC) to detect phase transitions in polymer-borate interactions.
- Apply electron microscopy to visualize particle coalescence and identify incompatibility hotspots .
Q. What advanced techniques elucidate the interaction mechanisms between this compound and polymer matrices in coatings?
- Methodology :
- Atomic force microscopy (AFM) maps surface hardness changes (e.g., 17% increase in film hardness vs. Texanol®).
- X-ray diffraction (XRD) analyzes crystallinity shifts in borate-modified films.
- Molecular dynamics simulations model hydrogen bonding between borate ions and polymer chains (e.g., styrene-acrylic vs. polyurethane systems) .
Q. How does this compound enhance tribological properties in lubricants, and what methodologies assess its performance?
- Methodology :
- Synthesize fatty acid diethanolamide borates (e.g., ricinoleic acid derivatives) and disperse in base oils (e.g., rapeseed oil).
- Evaluate anti-wear properties using a four-ball tribometer (ASTM D4172) and measure friction coefficients.
- Validate oxidative stability via thermogravimetric analysis (TGA) under high-temperature conditions .
Q. What experimental approaches resolve compatibility limitations of this compound in polymer dispersions?
- Case Study : At >1.0% concentration, this compound causes turbidity and stickiness in Neopac E-106 films. Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
